molecular formula C8H9ClN2O2 B071155 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid CAS No. 188916-07-6

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Cat. No. B071155
CAS RN: 188916-07-6
M. Wt: 200.62 g/mol
InChI Key: UKRRFOGHAISFEZ-UHFFFAOYSA-N
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Description

“2-Amino-3-(6-chloropyridin-3-yl)propanoic acid” is a chemical compound with the molecular formula C8H9ClN2O2 . It is also known by its IUPAC name, "3-[(6-chloro-2-pyridyl)amino]propanoic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation "C1=CC(=NC(=C1)Cl)NCCC(=O)O" . This compound has a molecular weight of 200.62 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 200.62 g/mol . It has a XLogP3-AA value of -1.5, indicating its hydrophilic nature . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 200.0352552 g/mol . The topological polar surface area is 76.2 Ų .

Scientific Research Applications

Enzymatic Synthesis of Antidiabetic Drugs

Research demonstrates the enzymatic preparation of (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for antidiabetic drug synthesis. This process involves (R)-amino acid oxidase and (S)-aminotransferase, highlighting a chemoenzymatic approach to achieve high yield and purity, which could potentially apply to the target compound for drug development (Chen et al., 2011).

β-Hydroxy-α-Amino Acid Synthesis

Another study explored the synthesis of β-hydroxy-α-amino acids, crucial intermediates in developing pharmaceuticals. The research focused on enzymatic routes using d-threonine aldolase, emphasizing the potential for creating similar structures for medical applications (Goldberg et al., 2015).

Antimicrobial Activity of Pyridine Derivatives

Investigations into the antimicrobial activity of new pyridine derivatives, including structures similar to 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid, revealed variable and modest activity against bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel et al., 2011).

Structural Studies of Aminopyrimidine Derivatives

A study on the structure of aminopyrimidine derivatives, closely related to the target compound, provided insights into molecular-electronic structure and hydrogen bonding patterns. Such research aids in understanding the fundamental properties that can be applied in designing drugs and materials (Cheng et al., 2011).

Synthesis of Pyridine Substituted Amino Acids

Research on the synthesis of pyridine-substituted amino acids, including methods for integrating pyridine into amino acid structures, is relevant for exploring the biological activity of such compounds. This work underlines the potential for developing novel bioactive molecules (Shilin et al., 2019).

properties

IUPAC Name

2-amino-3-(6-chloropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRRFOGHAISFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188916-07-6
Record name 2-amino-3-(6-chloropyridin-3-yl)propanoic acid
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